Retrocyclin-1

Übersicht

Beschreibung

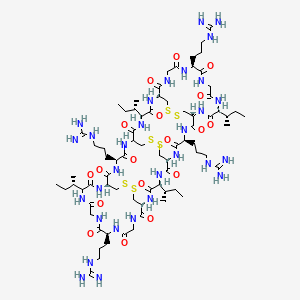

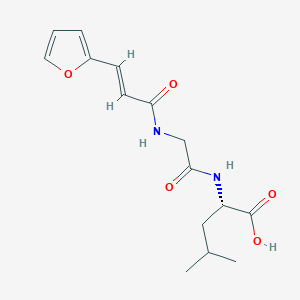

Retrocyclin-1, also known as RC-100, is a circular octadecapeptide containing an internal trisulfide ladder . It has antimicrobial activity and a remarkable ability to protect human cells in vitro from infection by T- and M-tropic strains of HIV-1 .

Synthesis Analysis

Retrocyclin-1 is a cationic peptide retrocyclin analog that has in vitro activity against HIV-1 . Peptide drugs like Retrocyclin-1 are prone to conformational changes, oxidation, and hydrolysis when exposed to excipients in a formulation or biological fluids in the body . This can affect product efficacy .

Molecular Structure Analysis

Retrocyclin-1 is a theta-defensin, which is physically distinguished as the only known fully-cyclic peptide of animal origin . It is structurally distinguished by the presence of six cysteines and beta-sheet structures .

Chemical Reactions Analysis

Retrocyclin-1 recognizes and binds to carbohydrate-containing surface molecules . It exhibits high affinity to gp120 (Kd=35.4 nM), CD4 (Kd=31 nM), and galactosylceramide (Kd=24.1 nM) .

Physical And Chemical Properties Analysis

Retrocyclin-1 is stable at pH 3, 4, and 7, at 25 and 37°C . High concentrations of hydrogen peroxide resulted in less than 10% Retrocyclin-1 reduction over 24 hours .

Wissenschaftliche Forschungsanwendungen

- Experimental Evidence :

Translational Read-Through and Restoration

The ability to reawaken retrocyclin genes from their evolutionary slumber is intriguing:

- Translational Read-Through : Researchers induced translational read-through using aminoglycosides, restoring functional retrocyclin peptides in human cervicovaginal tissue models .

Clinical Trials and Safety Assessment

Moving forward, clinical studies are essential:

Wirkmechanismus

Target of Action

Retrocyclin-1 primarily targets the HIV-1 virus . It binds to carbohydrate-containing surface molecules and gp120 , a glycoprotein implicated in HIV-1 entry . It also interacts with CD4 , the primary host cell receptor for HIV-1 .

Mode of Action

Retrocyclin-1 inhibits the fusion of HIV-1 Env by selectively binding to the C-terminal heptad repeat region on gp41 , blocking 6-helix bundle formation . This interaction prevents the virus from infiltrating the host cell, thereby inhibiting HIV-1 entry .

Biochemical Pathways

It is known that retrocyclin-1’s interaction with the hiv-1 virus and the host cell receptors disrupts the normal viral entry process, preventing the virus from infecting the cell .

Pharmacokinetics

Its ability to bind to key receptors and inhibit hiv-1 suggests that it has a high bioavailability at the site of action .

Result of Action

The primary result of Retrocyclin-1’s action is the inhibition of HIV-1 entry into host cells . By preventing viral entry, Retrocyclin-1 effectively reduces the spread of the virus within the host .

Action Environment

The efficacy and stability of Retrocyclin-1 can be influenced by various environmental factors. For instance, the presence of aminoglycosides can induce the production of intact, bioactive Retrocyclin-1 peptide by human epithelial cells and cervicovaginal tissues . This suggests that certain substances can enhance the expression and function of Retrocyclin-1.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-[(1R,4S,7R,10S,16S,22R,25S,28R,31S,34R,37S,43S,49R,52S)-10,25,37,52-tetrakis[(2S)-butan-2-yl]-4,31,43-tris(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxo-56,57,60,61,64,65-hexathia-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-octadecazatetracyclo[26.26.4.47,22.434,49]hexahexacontan-16-yl]propyl]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H128N30O18S6/c1-9-35(5)53-67(119)99-45-31-125-123-29-43(59(111)89-25-49(105)91-39(17-13-21-83-71(75)76)57(109)87-27-51(107)101-53)97-69(121)55(37(7)11-3)104-66(118)48-34-128-127-33-47(95-61(113)41(93-63(45)115)19-15-23-85-73(79)80)65(117)103-56(38(8)12-4)70(122)98-44-30-124-126-32-46(64(116)94-42(62(114)96-48)20-16-24-86-74(81)82)100-68(120)54(36(6)10-2)102-52(108)28-88-58(110)40(18-14-22-84-72(77)78)92-50(106)26-90-60(44)112/h35-48,53-56H,9-34H2,1-8H3,(H,87,109)(H,88,110)(H,89,111)(H,90,112)(H,91,105)(H,92,106)(H,93,115)(H,94,116)(H,95,113)(H,96,114)(H,97,121)(H,98,122)(H,99,119)(H,100,120)(H,101,107)(H,102,108)(H,103,117)(H,104,118)(H4,75,76,83)(H4,77,78,84)(H4,79,80,85)(H4,81,82,86)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-,55-,56-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPMSXLQWRKULW-QYJCGYSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)N3)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC4=O)CCCNC(=N)N)C(C)CC)C(C)CC)NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)CNC4=O)CCCNC(=N)N)[C@@H](C)CC)[C@@H](C)CC)NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H128N30O18S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1918.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Retrocyclin-1 | |

Q & A

Q1: How does Retrocyclin-1 exert its antiviral activity against HIV-1?

A1: Retrocyclin-1 primarily targets the entry stage of the HIV-1 lifecycle. It binds with high affinity to the viral envelope glycoprotein gp41, specifically the C-terminal heptad repeat region []. This interaction effectively prevents the formation of the 6-helix bundle, a crucial step for HIV-1's fusion with the host cell membrane, thereby inhibiting viral entry [, ].

Q2: Does Retrocyclin-1 interact with host cell factors?

A2: Yes, research indicates that Retrocyclin-1 also exhibits lectin-like properties, binding to glycosylated molecules like gp120 and CD4 on the host cell surface [, , ]. These interactions contribute to its antiviral activity, potentially by interfering with viral attachment to target cells [].

Q3: What is the molecular structure of Retrocyclin-1?

A3: Retrocyclin-1 is a cyclic octadecapeptide with three intramolecular disulfide bonds arranged in a ladder-like configuration, contributing to its stability and activity [, ]. Its cyclic structure is crucial for its antiviral potency, as evidenced by the reduced activity of its acyclic variants [].

Q4: What is the amino acid sequence of Retrocyclin-1?

A4: The amino acid sequence of Retrocyclin-1 is cyclo(-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg) [].

Q5: How do structural modifications impact the activity of Retrocyclin-1?

A5: Studies with Retrocyclin-1 analogues have revealed crucial structure-activity relationships. For instance, RC-101, a Retrocyclin-1 analogue with a single, conservative amino acid substitution (Arg --> Lys), demonstrated significantly enhanced potency against a panel of primary HIV-1 isolates compared to the parent peptide [].

Q6: Does the chirality of Retrocyclin-1 affect its activity?

A6: Yes, research has shown that an enantiomer of Retrocyclin-1 composed entirely of D-amino acids (RC-112) exhibited superior antiviral activity compared to the naturally occurring L-amino acid form. This difference is attributed to RC-112's enhanced resistance to protease degradation [].

Q7: Have any formulations been explored to improve the stability or delivery of Retrocyclin-1?

A8: Yes, researchers have explored formulating Retrocyclin-1 analogues, such as RC-101, into a polyvinyl-alcohol vaginal film for potential use as a topical microbicide []. This formulation demonstrated stability for up to 6 months while retaining in vitro and ex vivo antiviral activity [].

Q8: What cell lines are commonly used to study the antiviral activity of Retrocyclin-1?

A9: Several cell lines have been employed to assess the efficacy of Retrocyclin-1. JC53-BL cells, a modified HeLa cell line, are commonly used due to their expression of HIV-1 receptors and reporter genes, allowing for the quantification of viral infection [, ]. Additionally, studies utilizing human peripheral blood mononuclear cells (PBMCs) provide insights into Retrocyclin-1's activity in a more physiologically relevant context [].

Q9: Has Retrocyclin-1 demonstrated efficacy in animal models?

A10: While not directly tested against HIV-1 in vivo, Retrocyclin-1 has shown promise in murine models of other infections. For instance, it demonstrated protective effects against Bacillus anthracis, enhancing the phagocytosis and killing of spores by macrophages [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)

![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)

![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)